

Antho-rpamide II Receptor Binding & Functional Affinity Profile

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Compound of Interest

Compound Name: Antho-rpamide II

CAS No.: 352280-38-7

Cat. No.: B1496598

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Executive Summary

Antho-rpamide II (

) is a bioactive neuropeptide isolated from the sea anemone *Anthopleura elegantissima*.^{[1][2][3][4][5]} Unlike the structurally related Antho-RFamide (Arg-Phe-NH

) family, which predominantly drives excitatory neuromuscular transmission, **Antho-rpamide II** functions as an inhibitory neuromodulator.

Currently, the specific G-protein coupled receptor (GPCR) for **Antho-rpamide II** has not been molecularly cloned or deorphanized in public databases. Therefore, "binding affinity" in this context is defined by functional potency (

/

) derived from physiological bioassays and immunological specificity (

equivalent in Radioimmunoassay). This guide compares the functional performance of **Antho-rpamide II** against its structural analogs (Antho-rpamide I, Antho-RFamide, and Antho-RWamides), establishing its unique role in modulating cnidarian neuromuscular plasticity.^[2]

Structural & Pharmacological Profile^{[6][7]}

Chemical Identity

- Peptide Name: **Antho-rpamide II**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Sequence:

[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Note: The N-terminus is blocked by pyroglutamate (

- C-Terminal Motif:Arg-Pro-NH

(RPamide).

- This motif is critical for receptor selectivity. The substitution of Phenylalanine (F) or Tryptophan (W) with Proline (P) at the C-terminus drastically alters receptor recognition, switching the ligand from an excitatory agonist to an inhibitory modulator.

Mechanism of Action (Hypothetical Signaling)

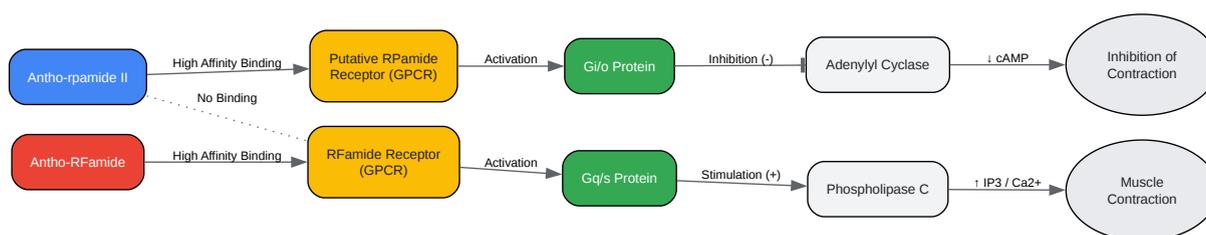
Based on physiological data, **Antho-rpamide II** likely binds to a distinct GPCR coupled to

proteins, leading to a reduction in cAMP or hyperpolarization via

channels. This contrasts with Antho-RFamide, which likely couples to

or

pathways to induce contraction.



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Figure 1: Divergent signaling pathways. **Antho-rpamide II** activates an inhibitory pathway (blue), distinct from the excitatory RFamide pathway (red).

Functional Affinity Comparison

In the absence of radioligand binding data on cloned receptors, functional potency is the standard metric for affinity in this class of neuropeptides.

Table 1: Comparative Functional Potency & Specificity

Peptide	Sequence	Physiological Effect	Functional Affinity (Threshold)	Receptor Selectivity
Antho-rpamide II	Arg-Pro-NH	Inhibitory (Rhythmic Contractions)	Low nM range (High Potency)	Specific to RPamide-R; No cross-reaction with RFamide-R.
Antho-rpamide I	Leu-Pro-Pro-Gly-Pro-Leu-Pro-Arg-Pro-NH	Excitatory (Longitudinal Muscle)	~10-100 nM	Distinct subtype; structurally related but functionally opposite to II.
Antho-RFamide	Arg-Phe-NH	Excitatory (Spontaneous Contractions)	0.1 - 1.0 μ M	Specific to RFamide-R; Broad neuromuscular activation.
Antho-RWamide I	Arg-Trp-NH	Excitatory (Sphincter Muscle)	~10 nM	Specific to RWamide-R; Neuronal specific.

Key Insights for Drug Development:

- The Proline Switch: The C-terminal Proline in **Antho-rpamide II** is the critical determinant for inhibitory signaling. Replacing it with Phenylalanine (RFamide) or Tryptophan (RWamide)

inverts the activity to excitation.

- High Specificity: Despite the shared "Arg-X-NH

" motif, **Antho-rpamide II** does not cross-react with the Antho-RFamide receptor at physiological concentrations, indicating a highly constrained binding pocket in the target receptor.

- Potency Advantage: **Antho-rpamide II** exhibits effects at lower concentrations (low nM) compared to the broader acting Antho-RFamide (μM range), suggesting a higher affinity interaction with its cognate receptor.

Experimental Protocols

To validate **Antho-rpamide II** activity or screen for its receptor, the following field-proven protocols are recommended.

Functional Bioassay: Tentacle Contraction Inhibition

This is the "Gold Standard" assay for defining **Antho-rpamide II** affinity.

Objective: Determine the

of the peptide on spontaneous rhythmic contractions.

Protocol:

- Preparation: Harvest tentacles from *Anthopleura elegantissima* (or compatible species like *Calliactis parasitica*).
- Mounting: Suspend the tentacle longitudinally in an organ bath containing aerated seawater (20°C). Connect one end to a force-displacement transducer.
- Equilibration: Apply 0.5g resting tension. Allow to equilibrate for 60 minutes until stable spontaneous rhythmic contractions are established.
- Dosing:
 - Administer **Antho-rpamide II** cumulatively (1 nM to 10 μM).

- Control: Run a parallel bath with Antho-RFamide (1 μ M) to demonstrate excitatory contrast.
- Data Analysis:
 - Measure the amplitude and frequency of contractions 5 minutes post-dose.
 - Calculate % Inhibition relative to baseline.
 - Plot log[Concentration] vs. % Inhibition to derive

Radioimmunoassay (RIA) for Binding Specificity

Used to verify the structural integrity of the C-terminal binding motif.

Objective: Quantify peptide concentration and confirm "RPamide" epitope integrity.

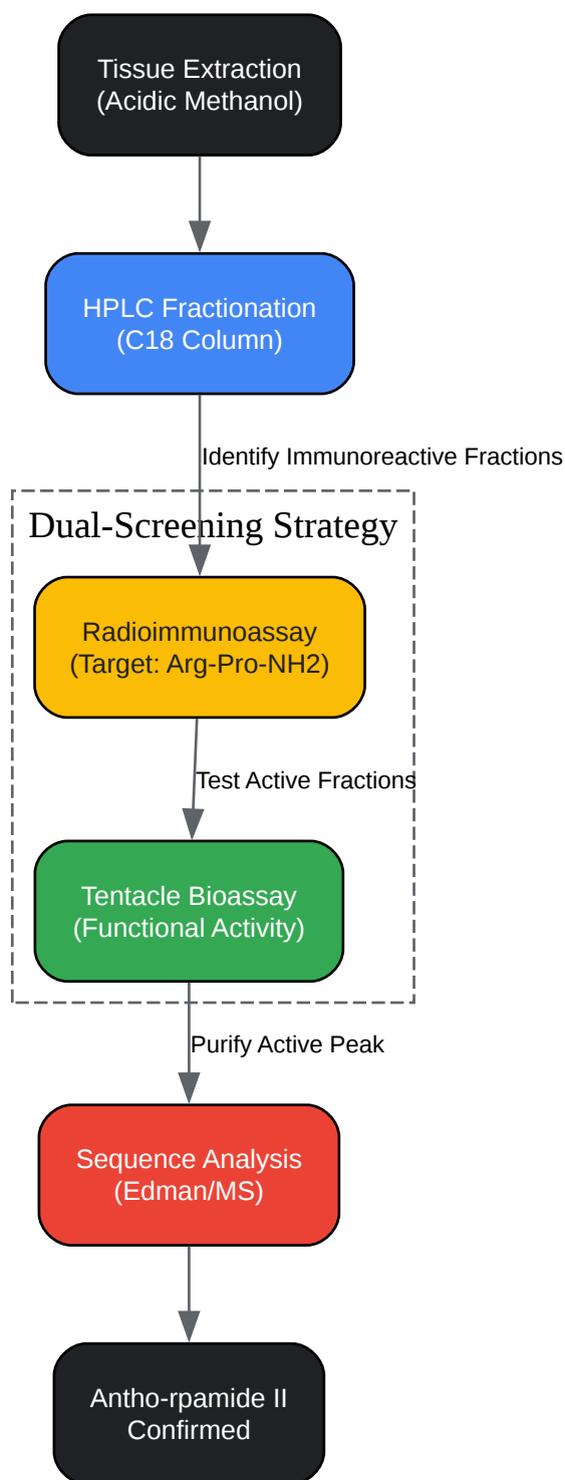
Protocol:

- Antigen: Synthetic C-terminal fragment (e.g., Tyr-Arg-Pro-NH) conjugated to Thyroglobulin via glutaraldehyde.
- Tracer: Iodinate the antigen with using the Chloramine-T method.
- Incubation:
 - Mix: 100 μ L Sample/Standard + 100 μ L Antiserum (Rabbit anti-RPamide, 1:10,000 dilution) + 100 μ L Tracer (~4000 cpm).
 - Incubate for 24-48 hours at 4°C.
- Separation: Add secondary antibody (Goat anti-rabbit IgG) or charcoal-dextran to precipitate bound fraction.
- Validation:

- Cross-reactivity check: The assay must show <0.1% cross-reactivity with Antho-RFamide or Antho-RWamide to confirm that the binding site (antibody paratope) specifically recognizes the Arg-Pro-NH

geometry.

Experimental Workflow Visualization



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Figure 2: Isolation and characterization workflow. The combination of RIA (structural binding) and Bioassay (functional binding) is required to distinguish **Antho-rpamide II** from related peptides.

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